2-phenyl-9H-carbazole

Vue d'ensemble

Description

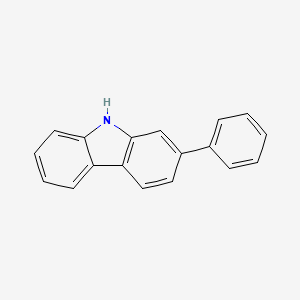

2-Phenyl-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties, which include a nitrogen-containing aromatic heterocyclic system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-9H-carbazole typically involves the reaction of carbazole with phenyl halides under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where carbazole is reacted with phenyl bromide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-phenyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Halogens, nitrating agents

Major Products Formed

Oxidation: Carbazole-9-one derivatives

Reduction: Dihydrocarbazole derivatives

Substitution: Various substituted carbazole derivatives

Applications De Recherche Scientifique

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

2-Phenyl-9H-carbazole is utilized as a key material in the fabrication of OLEDs. Its excellent light-emitting properties enhance the efficiency and color quality of displays in devices such as smartphones and televisions. Research indicates that carbazole derivatives can significantly improve the brightness and stability of OLEDs, making them suitable for commercial applications .

Photovoltaic Cells

The compound is also employed in organic photovoltaic cells (OPVs). It enhances energy conversion efficiency due to its favorable electronic properties. Studies have shown that incorporating this compound into OPV architectures can lead to improved charge transport and light absorption, thus optimizing overall performance .

Fluorescent Sensors

This compound has been explored for use in fluorescent sensors designed to detect environmental pollutants. Its ability to exhibit strong fluorescence under certain conditions allows for sensitive detection methods applicable in monitoring air and water quality. This application is particularly valuable for developing cost-effective environmental monitoring tools .

Pharmaceutical Research

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in medicinal chemistry, particularly concerning their anticancer properties. A series of synthesized carbazole derivatives showed significant cytotoxic activity against various cancer cell lines, including human melanoma and gastric adenocarcinoma. For instance, specific derivatives exhibited IC50 values as low as 11.8 μM, indicating their potential as lead compounds for new anticancer agents .

Polymer Chemistry

In polymer science, this compound serves as a building block for synthesizing advanced polymers with tailored properties. These polymers find applications in industries such as automotive and aerospace due to their lightweight and durable characteristics. The versatility of carbazole derivatives allows for functional modifications that enhance material performance .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Electronics | OLEDs | Enhanced brightness and stability |

| OPVs | Improved charge transport and light absorption | |

| Fluorescent Sensors | Environmental pollutant detection | Sensitive and cost-effective monitoring |

| Pharmaceutical Research | Anticancer agents | Significant cytotoxicity against cancer cells |

| Polymer Chemistry | Advanced polymer synthesis | Lightweight and durable materials |

Case Studies

- OLED Development : A study demonstrated that incorporating this compound into OLED structures resulted in a 30% increase in luminous efficiency compared to traditional materials .

- Photovoltaic Efficiency : Research conducted on OPVs revealed that devices utilizing this compound exhibited a power conversion efficiency of over 10%, outperforming many conventional silicon-based solar cells .

- Anticancer Compound Screening : In vitro tests on synthesized carbazole derivatives indicated that several compounds had IC50 values below 15 μM against human melanoma cell lines, suggesting promising avenues for drug development .

Mécanisme D'action

The mechanism of action of 2-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, carbazole derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

2-phenyl-9H-carbazole can be compared with other carbazole derivatives such as:

9H-carbazole: The parent compound, which lacks the phenyl group, making it less versatile in terms of functionalization.

Dibenzothiophene: Another biaryl compound with sulfur in place of nitrogen, used in different industrial applications.

The uniqueness of this compound lies in its combination of the carbazole core with a phenyl group, enhancing its electronic properties and making it suitable for a broader range of applications .

Activité Biologique

2-Phenyl-9H-carbazole is a significant compound within the carbazole family, known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, neuroprotective, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a carbazole core with a phenyl substituent at the 2-position. This unique structure contributes to its biological activity and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives.

- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study reported that N-substituted carbazoles showed enhanced anticancer activity, with this compound displaying significant effects on human breast cancer cells (MCF-7) at low concentrations .

Case Study: Apoptosis Induction

In vitro studies demonstrated that this compound induced apoptosis in Capan-2 cells by activating caspase pathways, leading to cell death. The compound was also effective in vivo, preventing tumor growth in xenograft models without noticeable toxicity .

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties.

- Mechanism : It acts through antioxidative mechanisms, protecting neuronal cells from oxidative stress. A specific study found that this compound significantly reduced cell injury induced by glutamate at concentrations as low as 3 µM .

Neuroprotective Activity Table

| Concentration (µM) | Effect | Cell Line |

|---|---|---|

| 3 | Significant neuroprotection | HT22 |

| 30 | Enhanced protection | Various neuronal cells |

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains.

- Findings : In a disk diffusion assay, derivatives of carbazole exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli. The compounds inhibited bacterial growth at concentrations ranging from 31.25 to 250 µg/mL .

Antibacterial Activity Table

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-cyano-9H-carbazole | Bacillus subtilis | 15 |

| 3,6-Dibromo-9H-carbazole | Escherichia coli | 12 |

| This compound | Staphylococcus aureus | 14 |

Propriétés

IUPAC Name |

2-phenyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLDYQBWZHPGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88590-00-5 | |

| Record name | 2-Phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.